molecular formula C11H16OS B8080816 4-Methoxy-2-methyl-1-propan-2-ylsulfanylbenzene

4-Methoxy-2-methyl-1-propan-2-ylsulfanylbenzene

Cat. No.: B8080816
M. Wt: 196.31 g/mol
InChI Key: DRKHSJNOWQQKBM-UHFFFAOYSA-N
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Description

The compound with the identifier “4-Methoxy-2-methyl-1-propan-2-ylsulfanylbenzene” is known as 1-Fluoro-2-methyl-4-(isopropylthio)benzene. This compound is an organic molecule that features a benzene ring substituted with a fluorine atom, a methyl group, and an isopropylthio group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-methyl-4-(isopropylthio)benzene can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution reaction of 1-fluoro-2-methylbenzene with isopropylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 1-fluoro-2-methyl-4-(isopropylthio)benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methyl-4-(isopropylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the isopropylthio group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-fluorinated products, modified thioethers.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

1-Fluoro-2-methyl-4-(isopropylthio)benzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-fluoro-2-methyl-4-(isopropylthio)benzene exerts its effects depends on its interaction with specific molecular targets. The fluorine atom and the isopropylthio group can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

1-Fluoro-2-methyl-4-(isopropylthio)benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-methylbenzene: Lacks the isopropylthio group, resulting in different chemical reactivity and biological activity.

    1-Fluoro-4-(isopropylthio)benzene: The position of the methyl group is different, which can affect the compound’s steric and electronic properties.

    2-Methyl-4-(isopropylthio)benzene:

The uniqueness of 1-fluoro-2-methyl-4-(isopropylthio)benzene lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-2-methyl-1-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-8(2)13-11-6-5-10(12-4)7-9(11)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHSJNOWQQKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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